3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10247536
InChI: InChI=1S/C24H24O4/c1-15-18-12-13-21(27-22-11-7-6-10-20(22)25)16(2)23(18)28-24(26)19(15)14-17-8-4-3-5-9-17/h3-5,8-9,12-13,22H,6-7,10-11,14H2,1-2H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC4=CC=CC=C4
Molecular Formula: C24H24O4
Molecular Weight: 376.4 g/mol

3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

CAS No.:

Cat. No.: VC10247536

Molecular Formula: C24H24O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one -

Specification

Molecular Formula C24H24O4
Molecular Weight 376.4 g/mol
IUPAC Name 3-benzyl-4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one
Standard InChI InChI=1S/C24H24O4/c1-15-18-12-13-21(27-22-11-7-6-10-20(22)25)16(2)23(18)28-24(26)19(15)14-17-8-4-3-5-9-17/h3-5,8-9,12-13,22H,6-7,10-11,14H2,1-2H3
Standard InChI Key ICEISICUERNBOJ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC4=CC=CC=C4
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)CC4=CC=CC=C4

Introduction

3-Benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the coumarin class. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound features a unique combination of functional groups, which may contribute to its potential pharmacological effects.

Synthesis Methods

The synthesis of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves multiple steps:

  • Formation of the Coumarin Core: This step often requires the condensation of appropriate precursors under specific conditions.

  • Introduction of the Benzyl and Dimethyl Groups: These groups are typically added through alkylation reactions.

  • Attachment of the 2-Oxocyclohexyl Ether Moiety: This involves an etherification reaction, often requiring a catalyst and suitable solvent.

Industrial production may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and scalability.

Biological Activity

While specific biological activities of 3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one are not extensively documented, coumarins generally exhibit a range of pharmacological effects. These include enzyme inhibition and receptor binding, which can modulate various biochemical pathways.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
3-Benzyl-4,8-Dimethyl-7-[(2-Oxocyclohexyl)oxy]-2H-Chromen-2-OneC24H24O4376.452 g/mol2-Oxocyclohexyl ether moiety
3-Benzyl-4,8-Dimethyl-2-Oxo-2H-Chromen-7-yl N-(tert-Butoxycarbonyl)glycinateC25H27NO6437.5 g/molN-(tert-Butoxycarbonyl)glycinate moiety
3-Benzyl-4,8-Dimethyl-7-(2-Oxo-2-Phenylethoxy)-2H-Chromen-2-OneC25H20O4384.42 g/mol2-Oxo-2-phenylethoxy group

These compounds differ primarily in their functional groups, which influence their biological activities and chemical properties.

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